molecular formula C4H7NO4 B1594876 Methyl 3-nitropropanoate CAS No. 20497-95-4

Methyl 3-nitropropanoate

Cat. No.: B1594876
CAS No.: 20497-95-4
M. Wt: 133.1 g/mol
InChI Key: PVOVDKWDSQCJAA-UHFFFAOYSA-N
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Description

Methyl 3-nitropropanoate is an organic compound with the molecular formula C4H7NO4 It is an ester derived from 3-nitropropanoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitropropanoate can be synthesized through a nitro-Mannich reaction. This involves the reaction of this compound with cyclic and acyclic imines to produce pyrrolidinone derivatives . Another method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure safety and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitropropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • Nitromethane
  • Nitroethane
  • 1-nitropropane
  • 2-nitropropane

Uniqueness

Methyl 3-nitropropanoate is unique due to its ester functional group, which imparts different chemical properties compared to other nitroalkanes. This makes it particularly useful in organic synthesis and pharmaceutical applications, where the ester group can be selectively modified to produce a wide range of derivatives .

Properties

IUPAC Name

methyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVDKWDSQCJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338238
Record name Methyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20497-95-4
Record name Methyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-nitropropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 3-nitropropanoate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent of acrylate anions, enabling the preparation of diverse α,β-unsaturated esters. [] This is possible due to its ability to undergo reactions like nitroaldol additions, condensations, and Michael additions at the nitro-substituted carbon. [, , , ] Furthermore, its α-carbonyl carbon can be utilized for alkylations, double alkylations, and aldol and Michael additions after conversion to the corresponding dilithionitronate enolate. [, , , ]

Q2: Can you provide an example of a specific reaction cascade where this compound is used?

A2: this compound is a key component in a diastereoselective nitro-Mannich/lactamization cascade reaction. [, ] This reaction allows for the direct preparation of substituted pyrrolidin-2-one derivatives, important structural motifs in many bioactive compounds. The reaction proceeds through the reaction of this compound with an imine, formed in situ from an aldehyde and an amine, followed by a cyclization step to form the pyrrolidinone ring. [, , ]

Q3: What are the advantages of using a flow chemistry setup for reactions involving this compound?

A3: Flow chemistry conditions have been shown to improve the efficiency and minimize waste generation in the synthesis of pyrrolidin-2-ones using this compound. [] Specifically, using Aquivion PFSA as a solid acid catalyst in a flow reactor allowed for a more sustainable process compared to traditional batch reactions. []

Q4: Are there any enantioselective transformations possible using this compound?

A4: Yes, researchers have explored the enantioselective nitro-aldol reaction of this compound with α-ketocarboxylates using chiral macrocyclic ytterbium complexes as catalysts. [] This method offers a potential route to enantioenriched methyl-2-hydroxy-2-methyl-3-nitropropanoate and related compounds. []

Q5: Beyond pyrrolidinones, what other heterocycles can be synthesized using this compound?

A5: this compound can be used to synthesize 5-alkylfuran-2(5H)-ones. [] This reaction occurs through a one-pot process starting with this compound and aldehydes, using Amberlyst A-21 as a catalyst in ethyl acetate. []

Q6: What are the safety considerations when working with this compound?

A6: this compound should be handled with caution, as with all nitro compounds of low molecular weight. [] It's recommended to store it in dark bottles under refrigeration. [] Additionally, 3-nitropropanoic acid, a potential hydrolysis product, is a known toxin found in some plants and fungi. [] Therefore, appropriate safety measures and personal protective equipment should always be used when handling this compound.

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